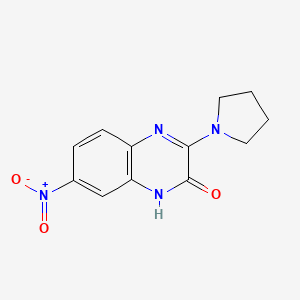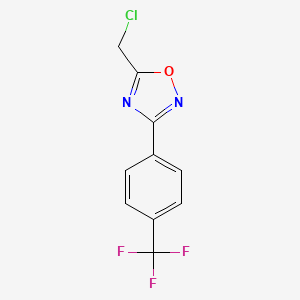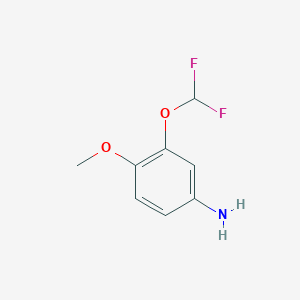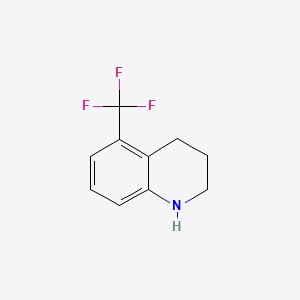
7-氟-1,2,3,4-四氢喹啉
描述
7-Fluoro-1,2,3,4-tetrahydroquinoline is an organic compound . It is a derivative of tetrahydroquinoline, which is a semi-hydrogenated derivative of quinoline . This compound is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline involves electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst . This process uses H2O as the hydrogen source to produce 1,2,3,4-tetrahydroquinolines with up to 99% selectivity and 94% isolated yield under ambient conditions .Molecular Structure Analysis
The molecular structure of 7-Fluoro-1,2,3,4-tetrahydroquinoline is available on PubChem . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 7-Fluoro-1,2,3,4-tetrahydroquinoline are complex and involve multiple steps. One of the key reactions is the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines . This reaction is catalyzed by a fluorine-modified cobalt catalyst .科学研究应用
对映选择性合成
对映选择性分离:已经研究了7-氟-1,2,3,4-四氢喹啉衍生物,如6-氟-2-甲基-1,2,3,4-四氢喹啉,用于对映选择性分离过程。这些过程在合成光学纯化合物中至关重要,特别是在制药合成中,特定对映体可能具有不同的生物活性(Bálint et al., 2002)。
不对称转移氢化:包括7-氟衍生物在内的四氢喹啉在不对称转移氢化中起关键作用。这个过程对于生产光学纯的四氢喹啉至关重要,这些化合物通常存在于生物碱中,对于各种制药和农药合成至关重要(Wang et al., 2009)。
超临界流体萃取:已经应用超临界流体萃取,特别是使用二氧化碳,用于分离7-氟-1,2,3,4-四氢喹啉衍生物的对映体。这种方法突出了一种分离复杂手性分子的先进方法(Kmecz et al., 2001)。
制药中间体
抗菌剂合成:某些7-氟-1,2,3,4-四氢喹啉衍生物是合成抗菌剂如(S)-氟喹酸的关键中间体。它们的合成和修饰在开发新的抗菌药物中发挥着至关重要的作用(Wang et al., 2011)。
抗分枝杆菌活性:已经合成并评估了包含7-氟-1,2,3,4-四氢喹啉结构的新型氟喹诺酮类化合物,用于其抗分枝杆菌活性。这些研究对于发现治疗结核病和相关感染的新方法至关重要(Senthilkumar et al., 2009)。
中枢神经系统药物候选物:已经研究了新型1,2,3,4-四氢异喹啉衍生物的合成,包括7-氟-1,2,3,4-四氢喹啉类似物,用于其作为中枢神经系统药物候选物的潜力(Hargitai et al., 2018)。
化学研究和应用
酶转化中的区域选择性:已经利用氟化四氢喹啉,如7-氟衍生物,研究酶转化中的区域选择性。氟基的引入可以重定向酶反应,产生替代的区域异构体产物,为酶-底物相互作用提供见解(Resch et al., 2012)。
晶体工程:已经探讨了将氟引入异喹啉中,包括7-氟衍生物,在晶体工程中的应用。这项研究提供了有机氟在影响晶体晶格中分子间相互作用和堆积特征中的作用的见解(Choudhury & Row, 2006)。
作用机制
Target of Action
Tetrahydroquinoline derivatives, to which 7-fluoro-1,2,3,4-tetrahydroquinoline belongs, are known to be common in medicinal chemistry .
Mode of Action
It’s known that tetrahydroquinolines are synthesized through a multi-step sequence triggered by catalytic reduction of a nitro group, followed by formation of a cyclic imine, and further reduction .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in various biological activities .
Result of Action
Tetrahydroquinoline derivatives are known to have various biological activities .
Action Environment
It’s known that the compound is a solid at room temperature and has a predicted melting point of 4438° C and a predicted boiling point of 2328° C at 760 mmHg .
未来方向
The future directions in the research of 7-Fluoro-1,2,3,4-tetrahydroquinoline could involve the development of more efficient synthesis methods . The use of safe and clean hydrogen donors catalyzed by cost-effective materials is a promising direction . Additionally, the synthesis of bioactive precursors and the paired synthesis of 1,2,3,4-tetrahydroquinoline and industrially important adiponitrile at a low voltage highlight the promising applications of this methodology .
属性
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLNAFQKGGXCDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291942 | |
| Record name | 7-Fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939758-75-5 | |
| Record name | 7-Fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939758-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthetic method described in the research paper for producing 7-Fluoro-1,2,3,4-tetrahydroquinoline?
A1: The paper by [] details a novel synthetic route for preparing both 6- and 7-Fluoro-1,2,3,4-tetrahydroquinolines. The significance lies in the regio-complementary nature of the method. This means the researchers were able to selectively synthesize either the 6- or 7-fluoro isomer by modifying the reaction conditions. This is particularly valuable as it allows for greater control over the final product and opens avenues for exploring the individual properties and applications of each isomer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1355690.png)




![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)



![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)
![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)